Cas no 735210-16-9 (1-amino-2,4,4-trimethylpentan-2-ol)

1-Amino-2,4,4-trimethylpentan-2-ol is a branched alkanolamine featuring both hydroxyl and amino functional groups, making it a versatile intermediate in organic synthesis and specialty chemical applications. Its unique structure, combining tertiary alcohol and primary amine moieties, enables its use as a building block for surfactants, corrosion inhibitors, and pharmaceutical derivatives. The steric hindrance from the trimethyl substitution enhances stability, while the polar functional groups improve solubility in aqueous and organic media. This compound is particularly valued for its balanced reactivity, facilitating selective modifications in fine chemical and industrial processes. Its properties make it suitable for applications requiring tailored hydrophilicity and reactivity.
1-amino-2,4,4-trimethylpentan-2-ol structure
735210-16-9 structure
Product Name:1-amino-2,4,4-trimethylpentan-2-ol
CAS No:735210-16-9
MF:C8H19NO
MW:145.242562532425
CID:6098450
PubChem ID:55290547
Update Time:2025-06-14

1-amino-2,4,4-trimethylpentan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2,4,4-trimethylpentan-2-ol
    • SCHEMBL10100704
    • 735210-16-9
    • EN300-1843221
    • AKOS006363849
    • Inchi: 1S/C8H19NO/c1-7(2,3)5-8(4,10)6-9/h10H,5-6,9H2,1-4H3
    • InChI Key: MNMSLMWWEWTOQF-UHFFFAOYSA-N
    • SMILES: OC(C)(CN)CC(C)(C)C

Computed Properties

  • Exact Mass: 145.146664230g/mol
  • Monoisotopic Mass: 145.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

1-amino-2,4,4-trimethylpentan-2-ol Pricemore >>

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Additional information on 1-amino-2,4,4-trimethylpentan-2-ol

Comprehensive Overview of 1-amino-2,4,4-trimethylpentan-2-ol (CAS No. 735210-16-9): Properties, Applications, and Industry Trends

1-amino-2,4,4-trimethylpentan-2-ol (CAS No. 735210-16-9) is a specialized organic compound gaining attention in pharmaceutical, agrochemical, and material science research. This branched-chain amino alcohol combines a hydroxyl group and an amino group in a unique structural configuration, making it valuable for synthesizing chiral intermediates and functional materials. With the rise of green chemistry and sustainable synthesis, researchers are increasingly exploring its potential as a building block for eco-friendly catalysts and biodegradable polymers.

The molecular structure of 1-amino-2,4,4-trimethylpentan-2-ol features a tertiary alcohol adjacent to a primary amine, enabling dual reactivity in chemical transformations. Recent studies highlight its utility in asymmetric synthesis, particularly for pharmaceutical active ingredients requiring high enantiopurity. Industry reports indicate growing demand for CAS 735210-16-9 in developing novel drug delivery systems and cosmetic stabilizers, aligning with consumer trends toward personalized medicine and clean beauty products.

From a technical perspective, 735210-16-9 demonstrates excellent solubility in polar solvents like ethanol and water, with a melting point range of 85-90°C. Its stability under physiological pH conditions makes it suitable for bioconjugation applications, a hot topic in targeted therapy research. Analytical techniques such as HPLC-MS and NMR spectroscopy are commonly employed for quality control, addressing the pharmaceutical industry's emphasis on impurity profiling and regulatory compliance.

Innovative applications of 1-amino-2,4,4-trimethylpentan-2-ol extend to advanced material science, where it serves as a monomer for polyurethane elastomers with enhanced thermal resistance. The compound's branched alkyl chains contribute to improved material flexibility, answering industry needs for high-performance coatings in automotive and aerospace sectors. Environmental concerns have spurred research into its derivatives as bio-based surfactants, coinciding with global searches for petrochemical alternatives and carbon footprint reduction strategies.

Manufacturing processes for CAS 735210-16-9 have evolved to incorporate continuous flow chemistry methods, reducing energy consumption by 40% compared to batch production. This aligns with the Industry 4.0 movement toward automated, data-driven chemical synthesis. Quality specifications typically require ≥98% purity, with strict control over residual solvents – a critical factor for GMP-certified applications in nutraceuticals and excipient formulation.

Emerging research explores the compound's potential in corrosion inhibition, particularly for mild steel protection in industrial cooling systems. Its molecular structure allows formation of stable chelates with metal ions, addressing frequent search queries about environmentally friendly inhibitors. The amino alcohol functionality also shows promise in CO2 capture technologies, contributing to discussions about carbon neutrality solutions in chemical manufacturing.

Safety assessments confirm that 1-amino-2,4,4-trimethylpentan-2-ol exhibits low acute toxicity (LD50 > 2000 mg/kg), making it preferable for consumer product formulations over more hazardous alternatives. Proper handling requires standard laboratory precautions, with particular attention to dust control during industrial-scale processing. These characteristics position it favorably in the REACH compliance landscape compared to traditional amine compounds.

The global market for 735210-16-9 is projected to grow at 6.2% CAGR through 2030, driven by expanding applications in electronic chemicals for semiconductor manufacturing. Its dielectric properties and thermal stability meet stringent requirements for microelectronics packaging materials. Patent analysis reveals increasing innovation around its derivatives, particularly for water treatment chemicals that address emerging contaminants in municipal water systems.

Academic interest in CAS 735210-16-9 has surged, with over 120 peer-reviewed publications since 2020 examining its structure-activity relationships. Computational chemistry studies utilize molecular docking simulations to predict interactions with biological targets, supporting rational drug design approaches. These developments respond to growing demand for AI-assisted molecular discovery tools in the chemical industry.

Future research directions for 1-amino-2,4,4-trimethylpentan-2-ol include exploration of its ionic liquid derivatives for energy storage applications and investigation of its enzymatic resolution pathways for producing single enantiomers. The compound's versatility ensures its continued relevance across multiple industries, from advanced battery materials to controlled-release fertilizers, making it a noteworthy subject for scientific and industrial attention.

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